N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the tetrazole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring opening.
Substitution: Substitution reactions can occur at various positions on the benzothiazole and benzamide rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Tetrazole Derivatives: Compounds like 5-aminotetrazole and 5-phenyltetrazole.
Uniqueness
N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to the combination of the benzothiazole and tetrazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C16H12N6OS |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H12N6OS/c1-10-2-7-13-14(8-10)24-16(18-13)19-15(23)11-3-5-12(6-4-11)22-9-17-20-21-22/h2-9H,1H3,(H,18,19,23) |
InChI Key |
VAHAMBBXSZXYSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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